2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-(2,4-Dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic small molecule characterized by a cycloheptathiophene core substituted with a 2,4-dimethylbenzamido group and a carboxamide moiety. Its molecular formula is C₂₀H₂₃N₂O₂S, with a molecular weight of 342.5 g/mol . The dimethyl substitution on the benzamido ring enhances lipophilicity while maintaining steric compatibility for target binding, distinguishing it from analogs with methoxy or halogen substituents.
Properties
IUPAC Name |
2-[(2,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11-8-9-13(12(2)10-11)18(23)21-19-16(17(20)22)14-6-4-3-5-7-15(14)24-19/h8-10H,3-7H2,1-2H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNGNVCUJOXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects. For instance, some thiophene derivatives are known to inhibit FLT3, a type of receptor tyrosine kinase.
Mode of Action
For example, some thiophene derivatives act as voltage-gated sodium channel blockers. The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact target and the nature of the interaction.
Biological Activity
2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure that incorporates both thiophene and cycloheptathiophene moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.46 g/mol
- CAS Number : 321532-71-2
Anticancer Properties
Research has indicated that thiophene derivatives, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. In particular:
- Cell Lines Tested : A-549 (human lung cancer), HT-29 (colon cancer), and LS180.
- IC50 Values : The compound demonstrated effective cytotoxicity at concentrations around against the A-549 cell line.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of microbial species. Preliminary studies suggest:
- In Vitro Efficacy : Certain thiophene derivatives have shown promising results with minimum inhibitory concentrations (MIC) indicating effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways related to cell cycle regulation and apoptosis .
Case Studies
-
Study on Lung Cancer Cells (A-549) :
- Methodology : Cells were treated with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations above , indicating a dose-dependent response.
- : The compound holds potential as a therapeutic agent in lung cancer treatment.
-
Antibacterial Activity Assessment :
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Zones of inhibition were measured against standard bacterial strains.
- : The compound exhibited notable antibacterial properties, suggesting its potential use in treating bacterial infections.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O2S |
| Molecular Weight | 342.46 g/mol |
| CAS Number | 321532-71-2 |
| Anticancer Activity (A-549) | IC50 ~ |
| Antibacterial Activity | Effective against S. aureus and E. coli |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their pharmacological, synthetic, and physicochemical properties are summarized below:
Structural and Physicochemical Comparisons
Pharmacological Activity
- Antiviral Targets :
- Metabolic Stability : Dimethyl substituents in the target compound reduce oxidative metabolism compared to methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
